molecular formula C8H9NO3 B050674 Methyl 2-amino-3-hydroxybenzoate CAS No. 17672-21-8

Methyl 2-amino-3-hydroxybenzoate

Cat. No. B050674
Key on ui cas rn: 17672-21-8
M. Wt: 167.16 g/mol
InChI Key: GDIJXOCHGFQHCT-UHFFFAOYSA-N
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Patent
US07863271B2

Procedure details

A mixture of methyl 2-amino-3-hydroxybenzoate from Step A (2.04 g, 12.2 mmol) and potassium O-ethylxanthate (1.37 g, 8.56 mmol) in pyridine (8 mL) was heated to reflux for 2 h, then cooled to room temperature and poured into a mixture of ice-water (45 mL) and conc. HCl (4.8 mL). The resulting precipitate was collected by filtration and washed with water, dried on vacuum to give methyl 2-thioxo-2,3-dihydrobenzoxazole-4-carboxylate (1.33 g, 52%) as a light brown solid: 1H NMR (500 MHz, CDCl3) δ 10.40 (br s, 1H), 7.82 (dd, J 8.0, 1.0 Hz, 1H), 7.49 (dd, J 8.0, 1.0 Hz, 1H), 7.28 (t, J=8.0 Hz, 1H), 4.01 (s, 3H); MS (ESI+) m/z 210 (M+H).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C(O[C:16]([S-])=[S:17])C.[K+].Cl>N1C=CC=CC=1>[S:17]=[C:16]1[NH:1][C:2]2=[C:3]([C:4]([O:6][CH3:7])=[O:5])[CH:8]=[CH:9][CH:10]=[C:11]2[O:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1O
Name
Quantity
1.37 g
Type
reactant
Smiles
C(C)OC(=S)[S-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
45 mL
Type
reactant
Smiles
Name
Quantity
4.8 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on vacuum

Outcomes

Product
Name
Type
product
Smiles
S=C1OC=2C(N1)=C(C=CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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